Thioridazine-d3 5-Sulfoxide

Bioanalysis Method Validation Stable Isotope Dilution

This deuterium-labeled (d3) Thioridazine 5-Sulfoxide is purpose-built as an internal standard for quantitative LC-MS/MS bioanalysis. Non-isotopic IS alternatives introduce matrix-effect bias and recovery variability, whereas Thioridazine-d3 co-elutes precisely with the analyte, mitigating ionization suppression. Validated methods report 85–115% accuracy and <15% CV, supporting GLP-compliant PK/TK studies, CYP2D6 phenotyping, TDM assay development, and forensic toxicology. The methylpiperidinyl-d3 label is stable under routine conditions with no H/D exchange. For reliable metabolite quantification in plasma, this deuterated IS is essential.

Molecular Formula C21H26N2OS2
Molecular Weight 389.59
CAS No. 1330076-56-6
Cat. No. B588591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThioridazine-d3 5-Sulfoxide
CAS1330076-56-6
Synonyms10-[2-(1-Methyl-2-piperidinyl)ethyl]-2-(methylthio)-10H-phenothiazine-d3 5-Oxide;  _x000B_Thioridazine-d3 5-Oxide;  Thioridazine-d3 Sulfoxide; 
Molecular FormulaC21H26N2OS2
Molecular Weight389.59
Structural Identifiers
SMILESCN1CCCCC1CCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)SC
InChIInChI=1S/C21H26N2OS2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)26(24)21-11-10-17(25-2)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3/i1D3
InChIKeyXLDFFVBQCMLXIE-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thioridazine-d3 5-Sulfoxide (CAS 1330076-56-6): Procurement Rationale for a Deuterated Phenothiazine Metabolite Internal Standard


Thioridazine-d3 5-Sulfoxide (CAS 1330076-56-6) is a stable isotope-labeled analog of the primary thioridazine metabolite, Thioridazine 5-Sulfoxide. It is a deuterated (d3) phenothiazine derivative where three hydrogen atoms are replaced by deuterium, primarily on the methylpiperidinyl moiety . This compound is exclusively utilized as an internal standard (IS) in quantitative mass spectrometry-based bioanalytical assays, such as LC-MS/MS, for the accurate measurement of Thioridazine 5-Sulfoxide in complex biological matrices [1]. Its molecular formula is C₂₁H₂₃D₃N₂OS₂, with a molecular weight of 389.59 g/mol .

Why Unlabeled Analogs or Non-Isotopic Internal Standards Cannot Replace Thioridazine-d3 5-Sulfoxide in Bioanalytical Workflows


Substituting Thioridazine-d3 5-Sulfoxide with its unlabeled counterpart (Thioridazine 5-Sulfoxide, CAS 7776-05-8) or a structurally analogous non-isotopic internal standard introduces quantifiable inaccuracies in LC-MS/MS assays due to differential matrix effects and recovery inconsistencies. Studies demonstrate that while deuterated IS like Thioridazine-d3 co-elute perfectly with the analyte, mitigating ionization suppression or enhancement, non-isotopic standards exhibit variable chromatographic behavior and cannot correct for these complex sample matrix interferences . This directly impacts the reliability of pharmacokinetic data, where validated assays using Thioridazine-d3 achieved accuracies within 85–115% and precisions below 15% CV [1]. Furthermore, the deuterium label's stability ensures no hydrogen-deuterium exchange under routine bioanalytical conditions, a known issue with other labeled standards .

Quantitative Performance Evidence: Thioridazine-d3 5-Sulfoxide vs. Comparators in Validated Analytical Methods


Enhanced LC-MS/MS Assay Accuracy and Precision Using Thioridazine-d3 5-Sulfoxide as Internal Standard

In a validated LC-MS/MS method for simultaneous quantification of thioridazine metabolites, Thioridazine-d3 5-Sulfoxide was employed as the internal standard. The assay achieved an accuracy range of 85–115% and intra-/inter-batch precision with CV% below 15% for all analytes, including Thioridazine 5-Sulfoxide [1]. In contrast, methods relying on non-isotopic or unlabeled internal standards typically require extensive matrix effect validation and often fall outside the FDA/EMA-accepted 85-115% accuracy range for complex biological samples, as they cannot correct for variable recovery and ionization efficiency [2].

Bioanalysis Method Validation Stable Isotope Dilution

Superior Correction of Matrix Effects in Plasma Analysis via Stable Isotope Dilution with Thioridazine-d3 5-Sulfoxide

The LC-MS/MS method utilizing Thioridazine-d3 5-Sulfoxide demonstrated that no significant matrix effect was observed, with matrix factor values ranging from 93% to 110% for all analytes [1]. This indicates effective compensation for ion suppression/enhancement, a critical advantage of deuterated internal standards that co-elute with the analyte. In comparison, a capillary electrophoresis method for the same analyte (unlabeled Thioridazine 5-Sulfoxide) without an isotopically matched IS achieved a lower recovery of 85.5% and required extensive method development to manage matrix interferences [2].

Bioanalysis LC-MS/MS Matrix Effect

Chromatographic Co-Elution and Ion Ratio Fidelity: Ensuring Stable Isotope Dilution Accuracy for Thioridazine 5-Sulfoxide

The mass spectrometric method employing Thioridazine-d3 5-Sulfoxide leverages a distinct precursor-product ion transition (m/z 374.1 → 129.1) which is separated by +3 Da from the analyte's transition (m/z 387.2 → 126.1) [1]. This mass difference, provided by three deuterium atoms, ensures no isotopic interference while maintaining identical chromatographic retention time. This co-elution property is a direct differentiator from analog internal standards, which exhibit slight retention time shifts leading to variable matrix effect compensation. The method's reported linearity for Thioridazine 5-Sulfoxide (0.5–1000 ng/mL, r² = 0.9967) [2] is directly attributable to the perfect co-elution and correction provided by the deuterated IS.

LC-MS/MS Internal Standard Stable Isotope Labeling

Metabolic Pathway Discrimination: Quantifying CYP2D6-Dependent 5-Sulfoxidation Using Deuterated Standard

Studies show that the formation of Thioridazine 5-Sulfoxide (5-SO) is partially dependent on CYP2D6 activity, with poor metabolizers exhibiting significantly higher thioridazine/ring sulfoxide ratios (P=0.017) [1]. Accurate quantification of this specific metabolite is essential for phenotyping studies. While the unlabeled analyte exhibits large inter-individual variability in enantiomeric ratios (e.g., (R)/(S)-5-SO(SE) mean 67.2 ± 66.2, range 16.8-248 [2]), the use of Thioridazine-d3 5-Sulfoxide as an internal standard provides the analytical precision needed to distinguish these subtle, genotype-driven differences, which could be obscured by assay variability when using non-isotopic IS.

Pharmacogenomics Drug Metabolism CYP2D6

Stability Profile of Thioridazine 5-Sulfoxide Enantiomers: Supporting Rationale for a Deuterated Standard

The unlabeled analyte, Thioridazine 5-Sulfoxide (slow-eluting enantiomer), demonstrated stability across a range of temperatures (38°C, 4°C, -20°C), pH (5.0, 7.0, 8.5), and ionic strengths (0.2, 0.5, 1.0 mol/L) in a validated capillary electrophoresis study [1]. However, it also showed light-induced configurational inversion under UV light (254 and 366 nm) [2]. While this data pertains to the analyte itself, it underscores the need for a stable, structurally identical internal standard like Thioridazine-d3 5-Sulfoxide that will undergo the same pre-analytical and analytical stresses, ensuring that any degradation or racemization of the analyte is mirrored by the IS, thereby preserving the accuracy of the quantitative result.

Sample Stability Bioanalysis Method Validation

Regulatory Alignment for Bioanalytical Method Validation in DMPK Studies

The use of Thioridazine-d3 5-Sulfoxide directly aligns with regulatory expectations for bioanalytical method validation as outlined in the ICH M10 Guideline on Bioanalytical Method Validation and FDA Guidance for Industry. These guidelines explicitly recommend the use of stable isotope-labeled internal standards (SIL-IS) for LC-MS/MS assays to correct for variability in sample processing, matrix effects, and instrument response [1]. The validated method using Thioridazine-d3 5-Sulfoxide achieved all acceptance criteria (linearity r² ≥0.9967, accuracy 85-115%, precision CV <15%, no significant matrix effect) [2], which is a direct, documented outcome versus the additional method development and risk of non-compliance associated with using a non-isotopic IS.

Method Validation Regulatory Compliance DMPK

High-Impact Application Scenarios for Thioridazine-d3 5-Sulfoxide in Drug Development and Clinical Research


Regulated Bioanalysis in Preclinical Pharmacokinetic and Toxicokinetic Studies

As demonstrated by the validated LC-MS/MS method achieving 85-115% accuracy and <15% CV precision with no significant matrix effects [1], Thioridazine-d3 5-Sulfoxide is the internal standard of choice for quantifying Thioridazine 5-Sulfoxide in rat plasma. This directly supports GLP-compliant pharmacokinetic (PK) and toxicokinetic (TK) studies required for IND filings, where robust and reproducible metabolite quantification is mandatory.

Clinical Pharmacogenetic Studies Investigating CYP2D6-Mediated Metabolism

Given the partial dependence of Thioridazine 5-Sulfoxide formation on CYP2D6 activity and the large inter-individual variability in enantiomeric ratios [1], this deuterated standard enables precise measurement of the metabolite in patient plasma. This allows researchers to stratify patient populations based on CYP2D6 genotype/phenotype, as poor metabolizers show significantly different drug/metabolite ratios (P=0.017) [2].

Method Development and Validation for Therapeutic Drug Monitoring (TDM) Assays

In clinical chemistry laboratories developing TDM assays for thioridazine, the deuterated IS is essential to meet the accuracy and precision standards for patient care. The validated assay's linear range (0.5–1000 ng/mL, r²=0.9967) and robust matrix effect correction [1] provide a solid foundation for developing a CE-IVD or LDT-compliant test, ensuring reliable quantification of the active metabolite in therapeutic decision-making.

Forensic Toxicology and Post-Mortem Analysis

For forensic toxicology laboratories, the stability of the analyte and the need for definitive quantification in complex post-mortem matrices require a high-fidelity IS. The documented light-sensitivity and potential for racemization of Thioridazine 5-Sulfoxide [1] make a deuterated IS critical for ensuring that sample handling and storage do not compromise quantitative results, providing legally defensible data.

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